molecular formula C8H8N2O4 B13421035 3-Nitrophenyl methylcarbamate CAS No. 6132-21-4

3-Nitrophenyl methylcarbamate

Cat. No.: B13421035
CAS No.: 6132-21-4
M. Wt: 196.16 g/mol
InChI Key: AJJNBMROCIVVSU-UHFFFAOYSA-N
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Description

3-Nitrophenyl methylcarbamate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a 3-nitrophenyl group and a methyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophenyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with methyl isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. The general reaction scheme is as follows:

3-Nitrophenol+Methyl isocyanate3-Nitrophenyl methylcarbamate\text{3-Nitrophenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 3-Nitrophenol+Methyl isocyanate→3-Nitrophenyl methylcarbamate

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenyl methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-nitrophenol and methylamine.

    Reduction: It can be reduced to 3-aminophenyl methylcarbamate using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Scientific Research Applications

3-Nitrophenyl methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-nitrophenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in pest control, where it disrupts the nervous system of insects .

Comparison with Similar Compounds

    Methyl carbamate: A simpler carbamate with similar inhibitory effects on acetylcholinesterase but less specificity.

    Ethyl carbamate: Another carbamate with similar properties but different pharmacokinetics and toxicity profiles.

    4-Nitrophenyl methylcarbamate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.

Uniqueness: 3-Nitrophenyl methylcarbamate is unique due to its specific substitution pattern, which provides distinct reactivity and biological activity compared to other carbamates. Its nitro group at the 3-position enhances its ability to participate in specific chemical reactions and increases its potency as an enzyme inhibitor .

Properties

CAS No.

6132-21-4

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

(3-nitrophenyl) N-methylcarbamate

InChI

InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-3-6(5-7)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

AJJNBMROCIVVSU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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